

# An In-depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate

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## Compound of Interest

Compound Name: *Ethyl 2-ethyl-2-methyl-3-oxobutanoate*

Cat. No.: *B1349067*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

## Chemical Structure and Properties

**Ethyl 2-ethyl-2-methyl-3-oxobutanoate** is a  $\beta$ -keto ester characterized by a quaternary  $\alpha$ -carbon, substituted with both a methyl and an ethyl group. This structural feature significantly influences its chemical reactivity and physical properties.

Systematic IUPAC Name: **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** Synonyms: 2-Ethyl-2-methylacetoacetic acid ethyl ester CAS Number: 31336-39-5[1] Molecular Formula:  $C_9H_{16}O_3$  Molecular Weight: 172.22 g/mol [2]

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** and related compounds is presented in the table below for comparative analysis.

Property	Value	Reference Compound	Value
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	Ethyl 2-methyl-3-oxobutanoate	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	172.22 g/mol	Ethyl 2-methyl-3-oxobutanoate	144.17 g/mol [3][4]
Density	~0.973 g/cm <sup>3</sup> [5]	Ethyl 2-methyl-3-oxobutanoate	1.019 g/mL at 25 °C[3]
Boiling Point	Not specified	Ethyl 2-methyl-3-oxobutanoate	187 °C (lit.)[3][4]
Refractive Index	~1.426[5]	Ethyl 2-methyl-3-oxobutanoate	n <sub>20/D</sub> 1.418 (lit.)[3]
IR Spectroscopy (cm <sup>-1</sup> )	C=O (ester): ~1740, C=O (ketone): ~1715	Ethyl acetoacetate	C=O (ester): 1743, C=O (ketone): 1718
<sup>1</sup> H NMR Spectroscopy (δ, ppm)	~0.8-1.0 (t, CH <sub>2</sub> CH <sub>3</sub> ), ~1.2 (s, α-CH <sub>3</sub> ), ~1.2-1.3 (t, ester CH <sub>3</sub> ), ~2.1 (s, keto CH <sub>3</sub> ), ~1.6-1.8 (q, CH <sub>2</sub> CH <sub>3</sub> ), ~4.1-4.2 (q, ester CH <sub>2</sub> )	Not specified	
<sup>13</sup> C NMR Spectroscopy (δ, ppm)	~170 (ester C=O), ~205 (ketone C=O), ~60 (ester OCH <sub>2</sub> ), Quaternary α-C, and various alkyl signals	Not specified	

## Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate

The synthesis of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** is typically achieved through the sequential alkylation of a simpler β-keto ester, such as ethyl acetoacetate. The presence of an

acidic  $\alpha$ -proton in  $\beta$ -keto esters allows for the formation of a stable enolate, which can then act as a nucleophile in an  $S_N2$  reaction with an alkyl halide.

## Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate

This protocol outlines the synthesis of **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** starting from ethyl acetoacetate. The process involves a sequential methylation and ethylation at the  $\alpha$ -position.

Materials:

- Ethyl acetoacetate
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Ethyl iodide ( $\text{C}_2\text{H}_5\text{I}$ )
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Brine (saturated NaCl solution)

Procedure:

### Step 1: Methylation of Ethyl Acetoacetate

- A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

- The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the sodium enolate.
- Methyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.
- After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water.
- The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude ethyl 2-methyl-3-oxobutanoate.
- The crude product is purified by fractional distillation under reduced pressure.

#### Step 2: Ethylation of Ethyl 2-methyl-3-oxobutanoate

- A fresh solution of sodium ethoxide in anhydrous ethanol is prepared as described in Step 1.
- The purified ethyl 2-methyl-3-oxobutanoate from the previous step is added dropwise to the cooled sodium ethoxide solution.
- The mixture is stirred for 30 minutes at room temperature to form the corresponding enolate.
- Ethyl iodide is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.
- The workup procedure is similar to Step 1: the solvent is removed, and the product is extracted with diethyl ether.
- The organic extract is washed with saturated aqueous ammonium chloride solution and then brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- The final product, **Ethyl 2-ethyl-2-methyl-3-oxobutanoate**, is purified by fractional distillation under reduced pressure.

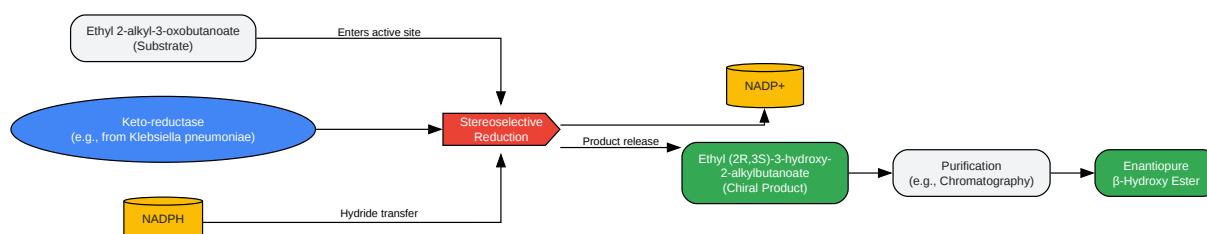
## Biological Relevance and Potential Applications

$\beta$ -Keto esters are versatile intermediates in organic synthesis, including the preparation of pharmaceuticals and other biologically active molecules.[6] While specific biological signaling pathways involving **Ethyl 2-ethyl-2-methyl-3-oxobutanoate** are not extensively documented, the enzymatic reduction of related  $\beta$ -keto esters is a well-studied area with significant implications in asymmetric synthesis.

## Enzymatic Reduction of $\beta$ -Keto Esters

The ketone functionality of  $\beta$ -keto esters can be stereoselectively reduced by enzymes, such as reductases found in various microorganisms, to produce chiral  $\beta$ -hydroxy esters. These chiral building blocks are valuable for the synthesis of complex molecules. For instance, enzymes from *Klebsiella pneumoniae* have been shown to catalyze the reduction of ethyl 2-methyl-3-oxobutanoate.[2]

The following diagram illustrates the general workflow for the enzymatic reduction of a substituted  $\beta$ -keto ester.



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Caption: Workflow for the enzymatic reduction of a  $\beta$ -keto ester.

This stereoselective reduction highlights a key application of  $\beta$ -keto esters in the synthesis of enantiomerically pure compounds, which is of critical importance in drug development.

## Conclusion

**Ethyl 2-ethyl-2-methyl-3-oxobutanoate** is a valuable chemical intermediate with a unique structural feature of a quaternary  $\alpha$ -carbon. Its synthesis, primarily through sequential alkylation, provides access to a versatile building block. While its direct biological roles are not widely reported, its structural class, the  $\beta$ -keto esters, are central to numerous synthetic pathways, including those leveraging enzymatic transformations to create chiral molecules essential for the pharmaceutical industry. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and related compounds.

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